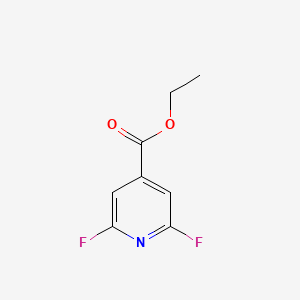

Ethyl 2,6-difluoroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,6-difluoroisonicotinate is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-difluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the direct fluorination of ethyl isonicotinate using a fluorinating agent such as Selectfluor. This reaction is carried out under controlled conditions to achieve selective fluorination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoroisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in an aqueous medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: 2,6-difluoroisonicotinic acid.

Reduction: 2,6-difluoroisonicotinyl alcohol.

Scientific Research Applications

Ethyl 2,6-difluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression .

Comparison with Similar Compounds

Ethyl 2,6-difluoroisonicotinate can be compared with other fluorinated pyridine derivatives:

2,6-Difluoropyridine: Similar in structure but lacks the ester group, making it less versatile in certain applications.

Ethyl 2-fluoroisonicotinate: Contains only one fluorine atom, resulting in different chemical properties and reactivity.

2,6-Difluoroisonicotinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The unique combination of two fluorine atoms and an ester group in this compound provides it with distinct chemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2,6-difluoroisonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies that highlight its applications.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid with two fluorine atoms substituted at the 2 and 6 positions. This modification can influence its pharmacokinetic properties and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C8H8F2N2O2 |

| Molecular Weight | 202.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituents may enhance lipophilicity, affecting the compound's binding affinity to biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

- Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through disruption of cell wall synthesis or interference with metabolic processes.

- Antiviral Properties : Preliminary research indicates potential antiviral effects, particularly against viral replication mechanisms. Its structural similarity to other known antiviral agents suggests a possible role in inhibiting viral entry or replication.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve induction of apoptosis or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rani et al. (2022) evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results demonstrated significant inhibition against multiple bacterial strains compared to standard antibiotics like chloramphenicol and ketoconazole.

- Tested Strains :

- Staphylococcus epidermidis

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicated effective concentrations for clinical applications.

Case Study 2: Anticancer Activity

In a separate investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer therapeutic.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The study highlighted the need for further exploration into the compound's mechanism of action at the molecular level.

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

ethyl 2,6-difluoropyridine-4-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 |

InChI Key |

SUKPIZZAIDFECE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.